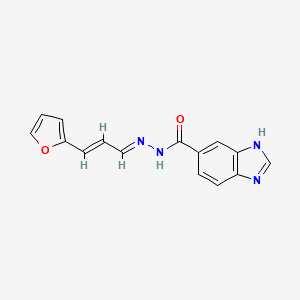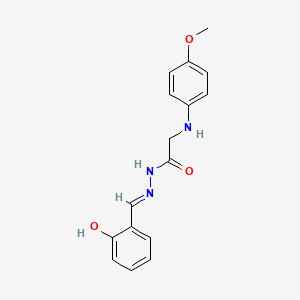
N'-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide is a complex organic compound that features a benzimidazole core linked to a furan ring through a propenylidene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 2-furyl aldehyde with benzimidazole-6-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The propenylidene bridge can be reduced to form saturated derivatives.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of saturated benzimidazole derivatives.
Substitution: Formation of halogenated or alkylated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
N’-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N’-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Furylmethyl)-1H-benzimidazole-6-carbohydrazide
- N’-(3-(2-Thienyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide
- N’-(3-(2-Pyridyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide
Uniqueness
N’-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide is unique due to its specific combination of a furan ring and a benzimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H12N4O2 |
|---|---|
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c20-15(11-5-6-13-14(9-11)17-10-16-13)19-18-7-1-3-12-4-2-8-21-12/h1-10H,(H,16,17)(H,19,20)/b3-1+,18-7+ |
Clave InChI |
WFKGNJREFYHVRZ-BJEOCPPSSA-N |
SMILES isomérico |
C1=COC(=C1)/C=C/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
SMILES canónico |
C1=COC(=C1)C=CC=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{(E)-[({[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11971859.png)
![4-{4-[1-[4-(3,4-Dicyanophenoxy)phenyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phenoxy}phthalonitrile](/img/structure/B11971880.png)
![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B11971881.png)



![9-Bromo-2,5-bis(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11971899.png)
![Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester](/img/structure/B11971900.png)
![diisobutyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11971905.png)

![N-(4-Ethoxyphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11971908.png)
![[(3Z)-3-(6-(Isopropoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid](/img/structure/B11971918.png)

